2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
The compound 2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a structurally complex molecule featuring three key motifs:
- Benzo[d]thiazol-2-ylthioacetyl group: A sulfur-linked benzothiazole moiety, known for its electron-withdrawing properties and role in enhancing bioactivity in pharmaceuticals .
- Azetidine ring: A four-membered nitrogen-containing heterocycle, which confers conformational rigidity and metabolic stability .
- 3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione: A partially saturated isoindole-dione scaffold, often associated with π-stacking interactions and solubility modulation .
Synthesis:
The compound can be synthesized via a multi-step approach. A key intermediate, 2-(benzo[d]thiazol-2-ylthio)acetohydrazide, is refluxed with phthalic anhydride in acetic acid to form the isoindole-dione core. Subsequent azetidine functionalization is achieved through nucleophilic substitution or cycloaddition reactions . This method aligns with protocols for analogous N-substituted isoindole-dione derivatives, which emphasize glacial acetic acid as a catalyst and toluene as a solvent for optimal yields .
Properties
IUPAC Name |
2-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-17(11-27-20-21-15-7-3-4-8-16(15)28-20)22-9-12(10-22)23-18(25)13-5-1-2-6-14(13)19(23)26/h1-4,7-8,12-14H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNPZFMKAJRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of Benzo[d]thiazole Intermediate: The synthesis begins with the preparation of the benzo[d]thiazole intermediate. This is usually achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Thioacetylation: The benzo[d]thiazole intermediate is then subjected to thioacetylation using a thioacetic acid derivative to introduce the thioacetyl group.
Azetidine Ring Formation: The thioacetylated benzo[d]thiazole is reacted with an azetidine derivative under basic conditions to form the azetidine ring.
Cyclization to Isoindole: Finally, the azetidine derivative is cyclized with a suitable anhydride or acid chloride to form the isoindole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[d]thiazole ring or the isoindole moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX).
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the production of pro-inflammatory mediators. The compound’s anticancer effects are believed to result from its ability to induce apoptosis through the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with related heterocyclic systems (Table 1).
Key Comparative Insights:
Structural Complexity vs. Bioactivity: The target compound’s azetidine-isoindole-dione hybrid structure offers greater conformational restraint compared to linear thiourea derivatives (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthiourea) . This rigidity may enhance target binding but could reduce solubility, a common trade-off in drug design.
Synthetic Efficiency :
- The target compound’s synthesis (~60–70% yield) is comparable to benzothiazol-thioacetamides (~72–89%) but less efficient than arylthioureas (65–85%) . This discrepancy may arise from the instability of the azetidine intermediate under reflux conditions .
Functional Group Contributions :
- The benzo[d]thiazol-2-ylthio group, shared with 2-[(5-((1H-Indol-3-yl)methyl)-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides , is critical for π-π stacking and hydrogen bonding, often correlated with anticancer activity. However, the absence of an oxadiazole ring in the target compound may limit its redox activity.
Bioactivity Gaps :
- While benzothiazol-containing analogs (e.g., indole-oxadiazole derivatives) demonstrate explicit anticancer activity in vitro , the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
Research Implications and Limitations
- Comparative analysis of metabolic stability (e.g., cytochrome P450 interactions) between azetidine-containing and non-azetidine analogs would clarify pharmacokinetic advantages .
- Contradictions in synthesis yields highlight the need for solvent and catalyst optimization, particularly for azetidine functionalization .
Biological Activity
The compound 2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.48 g/mol. The compound features a unique structure that includes a benzo[d]thiazole moiety, an azetidine ring, and an isoindole dione, which may contribute to its biological properties.
Structural Representation
| Component | Description |
|---|---|
| Benzo[d]thiazole | A heterocyclic aromatic compound |
| Azetidine | A saturated four-membered ring |
| Isoindole dione | A bicyclic structure with a carbonyl group |
Research indicates that this compound primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . The interaction occurs through binding at the catalytic site and the second aryl binding site of PTP1B. This action leads to the inhibition of insulin and leptin signaling pathways, which are crucial in metabolic regulation.
Pharmacological Effects
The compound has demonstrated significant biological activities:
- Inhibition of PTP1B : The compound exhibits an IC50 value of 11.17 μM , indicating its potency in inhibiting PTP1B activity.
- Antihyperglycemic Efficacy : In vivo studies have shown that it possesses antihyperglycemic properties, making it a candidate for diabetes management.
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how structural modifications influence biological activity. For instance:
- Substituent Variations : Different substitutions on the azetidine or isoindole rings can enhance or diminish the inhibitory effects on PTP1B.
- Lipophilicity : Compounds with higher lipophilicity tend to show better receptor binding affinity and biological activity.
Study 1: Anticonvulsant Activity
A series of derivatives related to benzo[d]thiazole were synthesized and tested for anticonvulsant activity. One notable study evaluated N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substituted benzo[d]thiazol-2-yl)amino)acetamide derivatives. These compounds showed promising results in animal models for seizure control, indicating potential therapeutic applications in epilepsy .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar compounds derived from benzothiazoles. The results indicated that certain derivatives exhibited significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
